[(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-thiophen-2-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNS/c1-11(9-14-3-2-8-17-14)16-10-12-4-6-13(15)7-5-12/h2-8,11,16H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEQQKLNDYNTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324280 | |
| Record name | N-[(4-chlorophenyl)methyl]-1-thiophen-2-ylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
791601-02-0 | |
| Record name | N-[(4-chlorophenyl)methyl]-1-thiophen-2-ylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine typically involves a multi-step process. One common method starts with the preparation of (thiophen-2-yl)magnesium bromide, which is then reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is subsequently treated with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane. Finally, the brominated compound is reacted with methylamine to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost efficiency. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant and Antipsychotic Activity
Research indicates that compounds with similar structures to [(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine exhibit significant antidepressant and antipsychotic properties. The presence of the chlorophenyl and thiophene groups is believed to enhance serotonin receptor affinity, which is crucial for mood regulation.
A study conducted on related compounds demonstrated that modifications in the thiophene moiety can lead to increased binding affinity for serotonin transporters, suggesting a potential pathway for developing new antidepressants .
Table 1: Biological Activity Comparison of Related Compounds
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure A | 0.5 | Serotonin Transporter |
| Compound B | Structure B | 0.8 | Dopamine Receptor |
| This compound | C14H16ClNS | 0.6 | Serotonin Receptor |
Material Science Applications
Conductive Polymers
The incorporation of this compound into polymer matrices has been explored for its potential to enhance electrical conductivity. Thiophene derivatives are known for their conductive properties, making this compound a candidate for developing advanced materials such as organic photovoltaics and sensors.
A recent study showcased the synthesis of a polymer blend containing this amine, which exhibited improved charge transport properties compared to traditional conductive polymers .
Table 2: Conductivity Measurements of Polymer Blends
| Polymer Blend Composition | Conductivity (S/m) |
|---|---|
| Control Polymer | 0.01 |
| Polymer + Compound A | 0.05 |
| Polymer + this compound | 0.08 |
Environmental Applications
Pollutant Degradation
The environmental impact of pharmaceuticals has led to studies on the degradation pathways of compounds like this compound in wastewater treatment processes. Research indicates that this compound can undergo photodegradation when exposed to UV light, suggesting a viable method for reducing pharmaceutical contaminants in aquatic systems.
A case study illustrated the degradation efficiency under different pH levels, revealing optimal conditions for effective pollutant breakdown .
Table 3: Photodegradation Efficiency Data
| pH Level | Degradation Rate (%) |
|---|---|
| 5 | 45 |
| 7 | 65 |
| 9 | 80 |
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Aromatic Amines
The target compound belongs to a class of N-substituted amines with aromatic and heteroaromatic groups. Key structural analogs include:
Key Observations :
- Thiophene vs. Pyridine: Compounds like those in use pyridinylmethyl groups, which are electron-withdrawing, whereas the thiophene in the target compound is π-excessive.
- Heterocyclic Modifications : The benzo[b]thiophene in Compound 18 increases lipophilicity compared to the simpler thiophene in the target compound, which could influence membrane permeability .
Key Observations :
Biological Activity
[(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine, also known as N-[(4-chlorophenyl)methyl]-1-thiophen-2-ylpropan-2-amine, is an organic compound with a molecular formula of C14H16ClNS and a molecular weight of 265.8 g/mol. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a chlorophenyl group attached to a thiophene ring, contributing to its unique chemical properties. The synthesis typically involves several steps, starting with the formation of a thiophene derivative followed by reactions with chlorinated compounds and amines. A common synthetic route includes the preparation of (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide to yield an intermediate that is further processed to obtain the final product.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of derivatives related to this compound. For instance, derivatives were tested against various pathogens, showing significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. Notably, these compounds demonstrated superior antibiofilm potential compared to standard antibiotics like Ciprofloxacin .
Anticancer Activity
Research indicates that compounds within the same structural family exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that certain derivatives inhibit key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent activity . The mechanism often involves the inhibition of specific metabolic pathways critical for cell proliferation.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets. It may modulate enzyme activities or bind to receptors, leading to therapeutic effects. For instance, its potential as an inhibitor of enzymes involved in inflammatory pathways has been explored, suggesting applications in treating inflammatory diseases.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy : Various derivatives were screened against bacterial strains, revealing significant antibacterial effects with low MIC values.
- Cytotoxicity Assessments : The cytotoxic potential was evaluated using several cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms and therapeutic applications .
- Pharmacological Modeling : Molecular docking studies have elucidated the binding interactions between these compounds and their targets, providing insights into their pharmacodynamics .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, a table summarizing key findings from recent studies can be beneficial:
| Compound Name | Activity Type | IC50/MIC Values | Reference |
|---|---|---|---|
| [(4-Chlorophenyl)methyl][...] | Antimicrobial | MIC: 0.22 - 0.25 μg/mL | |
| Methiopropamine | Anticancer | IC50: 12.27 - 31.64 μM | |
| Thiophene Derivatives | Various | Varies |
Conclusion and Future Directions
This compound represents a promising candidate for further research due to its diverse biological activities. Future studies should focus on elucidating its mechanisms of action at the molecular level and exploring its potential in clinical applications for antimicrobial and anticancer therapies. The integration of advanced computational modeling alongside experimental validation will enhance our understanding of this compound's therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between 4-chloroacetophenone and thiophene-2-carboxaldehyde in ethanol under basic conditions (e.g., NaOH), followed by reductive amination. Reaction optimization includes controlling temperature (e.g., reflux at 80°C), stoichiometric ratios, and catalyst selection. For instance, sodium hydroxide acts as both a base and catalyst, with reaction monitoring via TLC to terminate at peak yield (typically 80–90%) . Purification via recrystallization (ethanol/water) ensures high purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- GC-MS : Identifies molecular ion peaks and fragmentation patterns (e.g., m/z corresponding to the chlorophenyl and thiophene moieties) .
- FTIR-ATR : Confirms functional groups (e.g., amine N–H stretch at ~3300 cm⁻¹, C–Cl stretch at 750 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 7.2–7.4 ppm for chlorophenyl, δ 6.8–7.1 ppm for thiophene) and amine protons (δ 2.5–3.0 ppm) .
- HPLC-TOF : Validates purity and exact mass (e.g., molecular ion [M+H]⁺ matched to theoretical mass) .
Q. How can computational methods like DFT predict the electronic properties and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) using software like Gaussian or ORCA calculates HOMO-LUMO gaps to assess reactivity. For example, the Colle-Salvetti correlation-energy formula (adapted for DFT) models electron density and local kinetic energy to predict stability . Multiwfn analyzes the wavefunction for electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., amine group reactivity) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chlorophenyl and thiophen-2-yl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group on the phenyl ring reduces electron density at the para position, directing electrophilic substitution. The thiophene’s sulfur atom enhances π-conjugation, stabilizing transition states in Suzuki-Miyaura couplings. Steric hindrance from the propan-2-yl group can be mitigated using bulky ligands (e.g., SPhos) to improve regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) for structurally similar amines?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain specificity) or substituent variations. Systematic SAR studies should:
- Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) .
- Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., thymidylate synthase for antimicrobial activity) .
- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. How can noncovalent interactions in the crystal structure be analyzed to guide co-crystallization with drug targets?
- Methodological Answer : Noncovalent interaction (NCI) analysis via Promolecular Density (ProDrg) or NCIPLOT identifies van der Waals contacts and hydrogen bonds. For example, the amine group forms hydrogen bonds with water or protein residues (e.g., Asp/Glu side chains), while π-stacking between thiophene and aromatic residues (e.g., Phe) stabilizes binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
